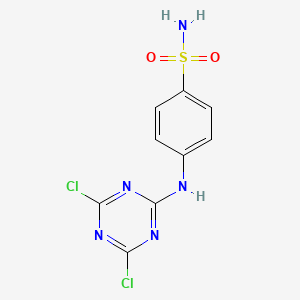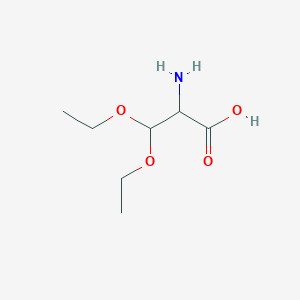
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features a triazine ring substituted with dichloro groups and an amino group linked to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in a suitable solvent, such as dioxane or dichloroethane, to achieve high yields .
Analyse Chemischer Reaktionen
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with different nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as DNA gyrase in bacteria . By inhibiting this enzyme, the compound disrupts bacterial DNA replication and transcription, leading to cell death. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide can be compared with other 1,3,5-triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound also exhibits antimicrobial activity but has different chemical properties due to the presence of a carboxylic acid group.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-(4-(4-methoxy-phenyl)-thiazol-2-yl)-[1,3,5]-triazine-2,4-di-amine: This derivative has shown promising antibacterial activity and is structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonamide moiety, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
51757-37-0 |
|---|---|
Molekularformel |
C9H7Cl2N5O2S |
Molekulargewicht |
320.15 g/mol |
IUPAC-Name |
4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C9H7Cl2N5O2S/c10-7-14-8(11)16-9(15-7)13-5-1-3-6(4-2-5)19(12,17)18/h1-4H,(H2,12,17,18)(H,13,14,15,16) |
InChI-Schlüssel |
PUDTYTHERJACAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B3191015.png)



![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
![Pyrido[3,4-g]isoquinoline](/img/structure/B3191053.png)
![2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid](/img/structure/B3191054.png)





![2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B3191123.png)

